
Mycinamicin VII
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mycinamicin VII is a macrolide.
Scientific Research Applications
Biosynthesis and Antibacterial Properties
Mycinamicin VII is part of the mycinamicin family, a group of macrolide antibiotics produced by Micromonospora griseorubida. These antibiotics are known for their strong antibacterial activity against gram-positive bacteria. The biosynthesis of mycinamicin involves complex processes, including the use of polyketide synthases (PKS) and various enzymes that contribute to its macrolide structure and antimicrobial properties. Studies have explored the gene clusters responsible for mycinamicin biosynthesis, emphasizing the role of specific genes like mycAV, mycE, and mycF in producing mycinamicin intermediates and derivatives (Anzai et al., 2004), (Tsukada et al., 2010).
Structural Elucidation and Chemical Degradation
The chemical structure and stereochemistry of mycinamicins, including mycinamicin VII, have been determined through spectroscopic data, chemical degradations, and X-ray crystal structure analysis. These studies provide insights into the structural features that contribute to the antibiotic's efficacy (Kinoshita et al., 1985).
Gene Targeting and Complementation Studies
Gene targeting and complementation studies have been conducted to understand the roles of specific genes in mycinamicin biosynthesis. For instance, targeting the mycE and mycF genes and observing the effects on mycinamicin production has shed light on the biosynthetic pathway and the roles of these genes in modifying mycinamicin intermediates (Anzai et al., 2010).
Enzymatic Function Analysis
The function of various enzymes involved in mycinamicin biosynthesis, such as cytochrome P450 enzymes (MycCI and MycG), has been characterized. These enzymes play crucial roles in the hydroxylation and epoxidation of mycinamicin intermediates, contributing to the final structure and activity of the antibiotic (Li et al., 2009).
Conformational Dynamics of Enzymes
Research has also focused on understanding the conformational dynamics and structural changes of enzymes like MycG in response to substrate binding. This is crucial for understanding how these enzymes catalyze specific reactions in the biosynthetic pathway of mycinamicin (Tietz et al., 2017).
properties
Product Name |
Mycinamicin VII |
|---|---|
Molecular Formula |
C29H47NO7 |
Molecular Weight |
521.7 g/mol |
IUPAC Name |
(3E,5S,6S,7S,9R,11E,13E,15R,16R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-15-(hydroxymethyl)-5,7,9-trimethyl-1-oxacyclohexadeca-3,11,13-triene-2,10-dione |
InChI |
InChI=1S/C29H47NO7/c1-8-25-22(17-31)11-9-10-12-24(32)19(3)15-20(4)28(18(2)13-14-26(33)36-25)37-29-27(34)23(30(6)7)16-21(5)35-29/h9-14,18-23,25,27-29,31,34H,8,15-17H2,1-7H3/b11-9+,12-10+,14-13+/t18-,19+,20-,21+,22+,23-,25+,27+,28+,29-/m0/s1 |
InChI Key |
HREUKRQZLNMEFQ-KMWMHNJKSA-N |
Isomeric SMILES |
CC[C@@H]1[C@H](/C=C/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H](/C=C/C(=O)O1)C)O[C@H]2[C@@H]([C@H](C[C@H](O2)C)N(C)C)O)C)C)CO |
Canonical SMILES |
CCC1C(C=CC=CC(=O)C(CC(C(C(C=CC(=O)O1)C)OC2C(C(CC(O2)C)N(C)C)O)C)C)CO |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[1-[5-[2-(Dimethylamino)pentyl]oxolan-2-yl]ethyl]-2,6,11-trimethyl-14-propyl-4,13,19,20-tetraoxatricyclo[14.2.1.17,10]icosane-3,12-dione](/img/structure/B1253483.png)
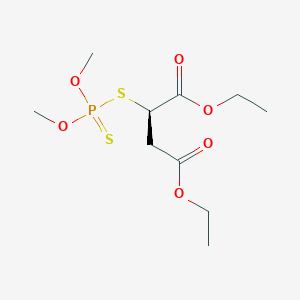

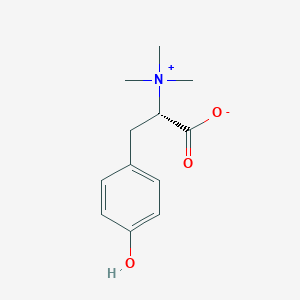
![7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;sulfuric acid](/img/structure/B1253492.png)

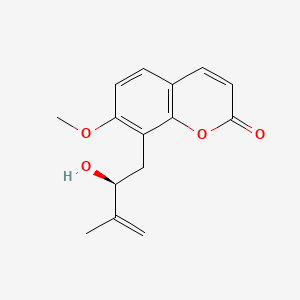

![(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(1S,2R,4S,5S,6R)-2,5,6-trihydroxy-2-(hydroxymethyl)-4-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexyl]oxyoxane-3,4,5-triol](/img/structure/B1253497.png)

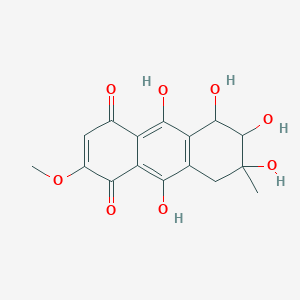
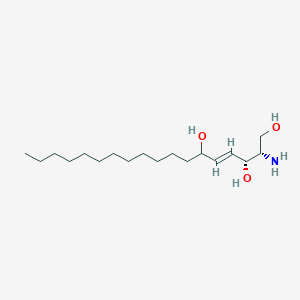
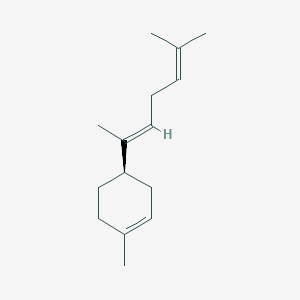
![3-Azabicyclo[3.1.0]hexane](/img/structure/B1253506.png)